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Propargyl-PEG9-acid

PROTAC linker design spacer length optimisation PEG conformational range

PROTAC optimization requires exact linker lengths: substituting PEG8 or PEG10 can shift DC₅₀ by 10x. Propargyl-PEG9-acid provides the precise 9-unit spacer for validated target-ligase pairs requiring 30-35Å inter-ligand distance. - LogP -2.59, tPSA 120Ų: Enables aqueous CuAAC without co-solvents - Free carboxylic acid: Skip acidic deprotection; direct amide coupling - >98% purity: Minimal by-products, ideal for parallel library synthesis

Molecular Formula C22H40O11
Molecular Weight 480.5 g/mol
Cat. No. B11826261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG9-acid
Molecular FormulaC22H40O11
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H40O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24)
InChIKeyHWLRFSSDXOQYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG9-acid Overview


Propargyl-PEG9-acid (CAS 1613752-50-3) is a heterobifunctional polyethylene glycol derivative that comprises a terminal propargyl (alkyne) group and a carboxylic acid moiety separated by a spacer of exactly nine ethylene glycol repeat units . The alkyne terminus participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid is available for amide-bond formation with primary amines. With a molecular weight of 480.55 Da, a predicted LogP of -2.59, and a topological polar surface area of 120 Ų , the compound is primarily positioned as a PROTAC linker building block that can also serve in bioconjugation, antibody–drug conjugate synthesis, and surface-functionalization workflows.

PROTAC linker building block (PEG9 spacer)
CuAAC click bioconjugation ready
Free carboxylic acid for amide coupling
High hydrophilicity for aqueous workflows

Why PEG Spacer Length Cannot Be Substituted


Among the propargyl-ω-acid PEG series, the number of ethylene glycol spacers directly determines the distance between conjugated entities, the linker’s hydrophilicity, and its conformational flexibility [1]. Published PROTAC structure–activity studies show that varying the PEG length by as little as a single ethylene glycol unit can reorient the E3 ligase–target protein complex, shifting degradation potency (DC₅₀) by up to an order of magnitude . Consequently, a PROTAC optimised with Propargyl-PEG9-acid cannot automatically be exchanged with its PEG8, PEG10, or PEG12 counterparts without re-measuring ternary-complex formation, degradation efficiency, and selectivity. The specific chain length of nine units thus represents a functional optimum for a subset of target–ligase pairs, and generic substitution risks loss of activity or promiscuous neo-substrate degradation.

PEG length mismatch
A single ethylene glycol unit change can shift degradation potency; PEG8 or PEG10 cannot be assumed interchangeable.
Hydrophilicity and flexibility differences
Shorter PEG spacers reduce aqueous solubility and alter flexibility, potentially affecting conjugate behavior and non-specific binding.
Purity grade variation
Linker purity below 98% may increase by-product burden in multi-step synthesis, complicating purification.

Differentiation Evidence for Propargyl-PEG9-acid


PEG Spacer Extended Reach

Although no single study reports the exact end-to-end distance of Propargyl-PEG9-acid, the fully extended length can be estimated from the well-accepted 3.5 Å contribution per ethylene glycol unit . With nine repeat units, the propargyl-to-carboxyl distance is ~31.5 Å, versus ~28 Å for Propargyl-PEG8-acid and ~14 Å for Propargyl-PEG4-acid. This ~3.5 Å increment (one ethylene glycol step) is sufficient to alter the mutual orientation of ligands in a PROTAC ternary complex, as evidenced by the fact that single-unit PEG shifts can change DC₅₀ values by up to 10-fold .

Extended PEG Reach
Class-level inference
~31.5 Å (9 EG units) vs ~28 Å (PEG8), ~14 Å (PEG4)
Spacer length difference may influence ternary complex geometry
Estimated fully extended distance; solution-state ensemble shorter
PROTAC linker design spacer length optimisation PEG conformational range

Physicochemical Profile vs Shorter PEGs

Computational predictions using ACD/Labs Percepta (version 14.00) indicate that Propargyl-PEG9-acid has a predicted LogP of -2.59 and a topological polar surface area (tPSA) of 120 Ų . By comparison, the shorter Propargyl-PEG4-acid (4 EG units) has a predicted LogP of approximately -0.5 and a tPSA of ~65 Ų (estimated by analogy), while Propargyl-PEG8-acid (8 EG units) has a predicted LogP around -2.0 and a tPSA near 110 Ų. The nine-unit PEG spacer therefore provides the highest aqueous solubility and the lowest membrane permeability among the three, which may favour applications where the linker must remain extracellular or where high aqueous solubility is paramount.

Hydrophilicity Profile
Class-level inference
LogP -2.59, tPSA 120 Ų (vs PEG8: -2.0, 110 Ų)
Highest aqueous solubility among short-chain propargyl-PEG acids
ACD/Labs predictions; class extrapolations for PEG8/PEG4
LogP PSA membrane permeability drug-likeness

Vendor-Certified Purity Comparison

MedChemExpress lists Propargyl-PEG9-acid (HY-132091) with a purity specification of >98% . In contrast, many competing PEG-linker products from lower-tier suppliers are offered at 95% purity (e.g., some Propargyl-PEG8-acid batches are labelled as ≥95%). The 3% purity difference, though seemingly modest, corresponds to a three-fold reduction in the maximum possible level of by-products, which is critical when the linker is used in multi-step syntheses where impurities can cascade into side products that are difficult to remove.

Certified Purity
Head-to-head
>98% (HPLC/NMR)
Reduces by-product burden in multi-step synthesis
Compared to typical ≥95% PEG linkers; batch-dependent
purity quality control HPLC NMR

Linker Length and Degradation Potency

A recent systematic PROTAC study (Retro-2-derived molecules) demonstrated that GSPT1 degradation efficiency is strictly dependent on the length of the flexible PEG chain linker, with different PEGn spacers yielding qualitatively distinct degradation profiles [1]. Although Propargyl-PEG9-acid was not directly used in that work, the principle that each PEG unit modulates degradation outcome is consistent with broader PROTAC SAR literature, which reports that single-ethylene-glycol-unit changes can shift DC₅₀ values by up to 10-fold . This underscores why the nine-unit PEG9 spacer cannot be predicted to behave identically to the eight-unit PEG8 or ten-unit PEG10 spacer without empirical validation.

Length-Dependent Degradation
Class-level inference
Single-unit PEG shifts can change DC₅₀ up to 10-fold
PEG linker length critically modulates PROTAC degradation efficiency
Retro-2-based PROTACs study; empirical validation required
DC50 ternary complex linker optimisation PROTAC efficacy

Preferred Application Scenarios


PROTAC Library with 30–35 Å Span

When computationally modelled or experimentally determined inter-ligand distances fall in the 30–35 Å range, Propargyl-PEG9-acid provides a linker length that, in its extended conformation, matches the required reach without excessive flexibility that could lower ternary complex stability . Shorter linkers (PEG4, PEG6, PEG8) may fail to bridge the two binding sites, while longer linkers (PEG12, PEG24) may introduce entropic penalties that reduce ubiquitination efficiency.

Aqueous Bioconjugation Workflows

With a predicted LogP of -2.59 and a tPSA of 120 Ų , Propargyl-PEG9-acid is among the most hydrophilic members of the propargyl-ω-acid PEG series. This property makes it especially suitable for coupling reactions that must be carried out in purely aqueous buffers without co-solvents, minimising protein denaturation and non-specific hydrophobic interactions during conjugation.

High-Purity Linker for Multi-Step Synthesis

The >98% purity specification ensures that Propargyl-PEG9-acid contributes a minimal burden of by-products that could complicate purification of the final PROTAC or ADC construct. This is particularly advantageous in academic core facilities or industrial medicinal chemistry groups that run parallel synthesis of focused libraries and require consistent linker inputs.

CuAAC Click Without Acid Deprotection

Unlike propargyl-PEG9-t-butyl ester, which requires acidic deprotection post-click, Propargyl-PEG9-acid presents the free carboxylic acid immediately available for subsequent amine coupling . This reduces the number of synthetic steps by one and avoids harsh acidic conditions that could damage acid-sensitive targeting ligands or E3 ligase warheads.

Application
Selection Property
Validation Focus
PROTAC library with 30–35 Å span
PEG9 spacer reach
Ternary complex geometry optimization
Aqueous bioconjugation workflows
High hydrophilicity profile
Conjugate stability in purely aqueous buffers
High-purity linker for multi-step synthesis
High-purity linker grade
Batch consistency and reduced purification burden
CuAAC click without acid deprotection
Free carboxylic acid (no t-butyl ester)
Step-count reduction, acid-sensitive warhead compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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